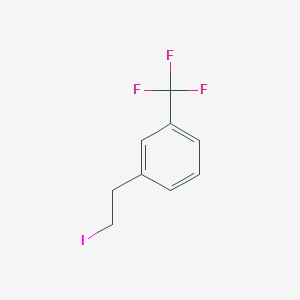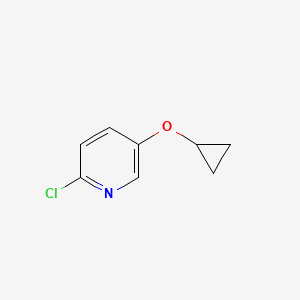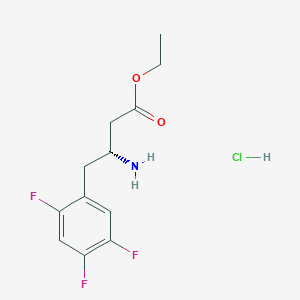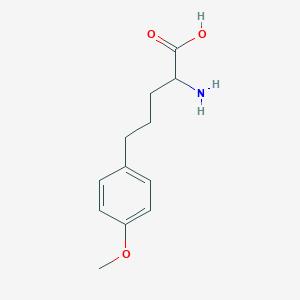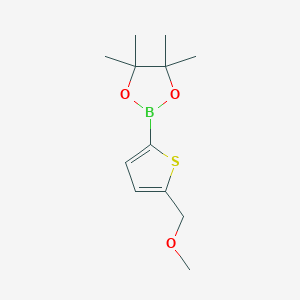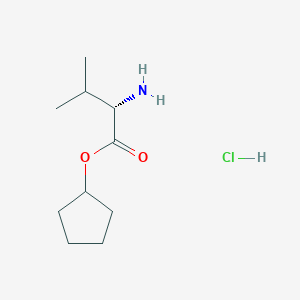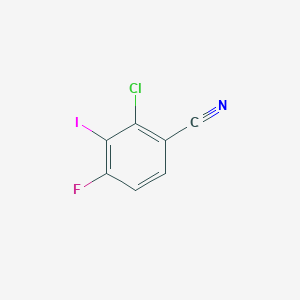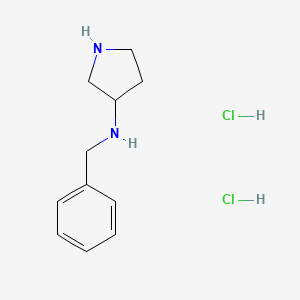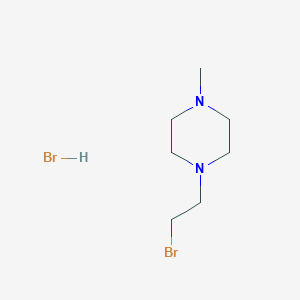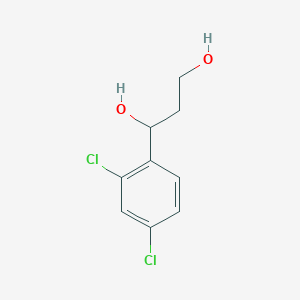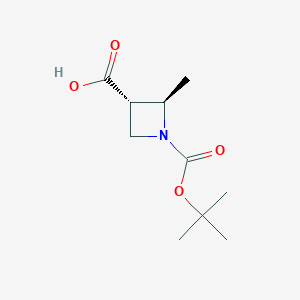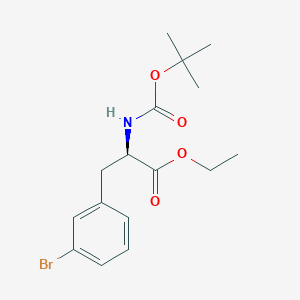
N-Boc-3-bromo-D-phenylalanine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-bromo-D-phenylalanine ethyl ester is a chemical compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.26 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with ethanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-D-phenylalanine ethyl ester typically involves the following steps:
-
Protection of the Amino Group: : The amino group of D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
-
Bromination: : The phenyl ring of the Boc-protected D-phenylalanine is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically performed in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
-
Esterification: : The carboxyl group of the brominated Boc-protected D-phenylalanine is esterified with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is carried out in an organic solvent like DCM at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-Boc-3-bromo-D-phenylalanine ethyl ester undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .
-
Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine .
-
Ester Hydrolysis: : The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid .
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), bases (e.g., NaH, K2CO3).
Deprotection: Acids (e.g., TFA, HCl), solvents (e.g., DCM, methanol).
Hydrolysis: Aqueous base (e.g., NaOH) or acid (e.g., HCl).
Major Products
Substitution: Various substituted phenylalanine derivatives.
Deprotection: 3-bromo-D-phenylalanine.
Hydrolysis: 3-bromo-D-phenylalanine and ethanol.
科学研究应用
N-Boc-3-bromo-D-phenylalanine ethyl ester has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds .
-
Peptide Synthesis: : The compound is used in the synthesis of peptides and peptidomimetics, where the Boc group provides temporary protection for the amino group during the coupling reactions .
-
Medicinal Chemistry: : It is employed in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors .
-
Biological Studies: : The compound is used in studies involving enzyme-substrate interactions, protein-ligand binding, and other biochemical assays .
作用机制
The mechanism of action of N-Boc-3-bromo-D-phenylalanine ethyl ester depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent coupling reactions. In medicinal chemistry, the bromine atom on the phenyl ring can participate in halogen bonding or act as a leaving group in substitution reactions, influencing the compound’s biological activity .
相似化合物的比较
N-Boc-3-bromo-D-phenylalanine ethyl ester can be compared with other Boc-protected amino acid derivatives, such as:
-
N-Boc-3-chloro-D-phenylalanine ethyl ester: : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen properties .
-
N-Boc-3-iodo-D-phenylalanine ethyl ester: : Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different substitution reactions and biological effects .
-
N-Boc-3-fluoro-D-phenylalanine ethyl ester: : The fluorine atom is smaller and more electronegative, affecting the compound’s electronic properties and reactivity .
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research applications.
属性
IUPAC Name |
ethyl (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVUZOMRSCWUOP-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
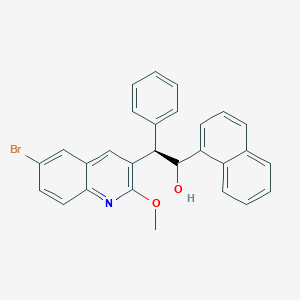
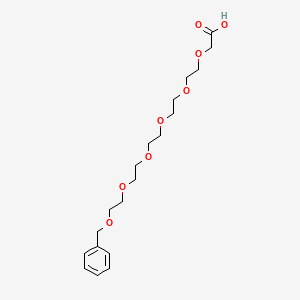
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B8098176.png)
